Z-LEHD-fmk

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

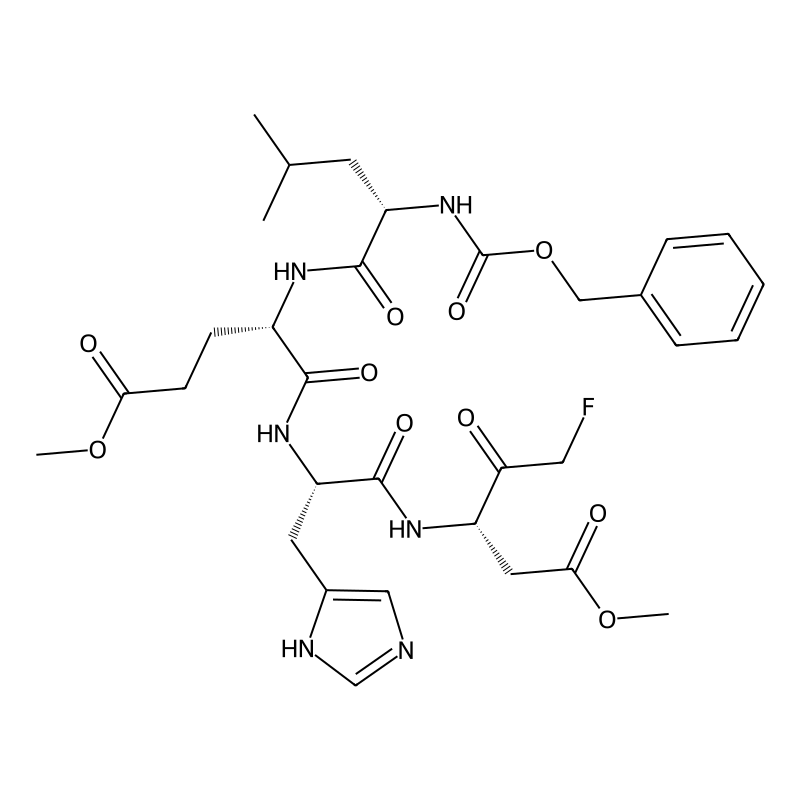

Z-LEHD-fmk is a synthetic compound recognized as an irreversible inhibitor of caspase-9, an enzyme that plays a crucial role in the apoptotic pathway. This compound is characterized by its ability to selectively inhibit caspase-9, thereby preventing apoptosis in certain cell types. The chemical structure of Z-LEHD-fmk includes a peptide sequence that mimics the natural substrate of caspase-9, allowing it to bind effectively and inhibit the enzyme's activity.

Z-LEHD-fmk functions primarily through its interaction with caspase-9. Upon binding, it forms a covalent bond with the active site of the enzyme, effectively blocking its activity. This inhibition can alter the downstream signaling pathways associated with apoptosis, particularly in response to stimuli such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). The compound has been shown to protect normal human liver cells from TRAIL-induced apoptosis while having varied effects on cancer cell lines, indicating its potential utility in therapeutic applications where selective inhibition is desired .

Z-LEHD-fmk exhibits significant biological activity by modulating apoptosis. Studies have demonstrated that it can protect normal cells from TRAIL-induced death while not offering the same protection to certain cancer cell lines. For instance, normal human liver cells were safeguarded from TRAIL-induced apoptosis when treated with Z-LEHD-fmk, whereas some cancer cells remained sensitive to TRAIL even in its presence . This selective inhibition suggests a potential therapeutic window for Z-LEHD-fmk in clinical settings where protecting normal cells while targeting cancerous ones is crucial.

The synthesis of Z-LEHD-fmk typically involves solid-phase peptide synthesis techniques, which allow for the construction of peptide sequences in a stepwise manner. The process generally includes:

- Preparation of Resin: A solid support resin is prepared to anchor the growing peptide chain.

- Coupling Reactions: Amino acids are sequentially added to the resin-bound chain through coupling reactions, often using activating agents like HBTU or DIC.

- Cleavage and Deprotection: Once the desired sequence is achieved, the peptide is cleaved from the resin and any protecting groups are removed.

- Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to obtain Z-LEHD-fmk in high purity.

Z-LEHD-fmk has various applications in both research and potential therapeutic contexts:

- Research: It is widely used in studies investigating apoptosis mechanisms and caspase signaling pathways.

- Therapeutic Potential: The compound shows promise in protecting normal tissues during cancer therapies that induce apoptosis in malignant cells, potentially widening the therapeutic window for agents like TRAIL .

Several compounds share structural or functional similarities with Z-LEHD-fmk. Here are some notable examples:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Z-IETD-fmk | Caspase Inhibitor | Inhibits caspase-8 | Selective for caspase-8; used in TRAIL studies |

| Z-VAD-fmk | Pan-caspase Inhibitor | Inhibits multiple caspases | Broad-spectrum; affects various apoptotic pathways |

| Z-DEVD-fmk | Caspase-3 Inhibitor | Inhibits caspase-3 | Specific for executioner phase of apoptosis |

| Ac-YVAD-cmk | Caspase Inhibitor | Inhibits caspase-1 | Used mainly in inflammatory studies |

Z-LEHD-fmk stands out due to its selective inhibition of caspase-9, allowing researchers and clinicians to target specific apoptotic pathways without broadly inhibiting all caspases. This selectivity makes it particularly valuable for therapeutic strategies aimed at preserving healthy tissues during cancer treatments while still promoting apoptosis in malignant cells .

Recognition of "LEHD" Sequence by Caspase-9

Z-LEHD-fmk employs a tetrapeptide sequence consisting of leucine-glutamic acid-histidine-aspartic acid that serves as the fundamental recognition motif for caspase-9 binding [1] [2] [3]. This tetrapeptide sequence represents the optimal substrate specificity profile for caspase-9, as the enzyme demonstrates preferential recognition of the LEHD sequence within its substrate binding groove [1] [3]. The specificity of this recognition stems from the unique architecture of the caspase-9 active site, which accommodates the side chains of these four amino acids through precise complementary interactions [4].

The leucine residue at the P4 position provides hydrophobic interactions within the S4 subsite of caspase-9, while the glutamic acid at P3 forms electrostatic interactions with positively charged residues in the corresponding S3 subsite [4] [5]. The histidine residue at P2 contributes to binding affinity through its imidazole ring, which can participate in both hydrophobic and polar interactions depending on its protonation state [4]. Most critically, the aspartic acid residue at the P1 position forms essential hydrogen bonds with conserved arginine residues in the S1 subsite, particularly Arg64 and Arg207, which are fundamental for substrate recognition across the caspase family [4] [5].

Research has demonstrated that peptide substrates containing the LEHD sequence effectively compete with Z-LEHD-fmk for binding to caspase-9, confirming that the inhibitor utilizes the same recognition mechanism as natural substrates [6]. The binding affinity of the LEHD sequence to caspase-9 has been optimized through millions of years of evolution, making it an exceptionally effective recognition motif for inhibitor design [4].

Competitive Binding Interactions

Z-LEHD-fmk functions as a competitive inhibitor by occupying the same substrate binding site that would normally accommodate natural caspase-9 substrates [7] [8]. The competitive nature of this inhibition has been confirmed through enzymatic competition assays, where increasing concentrations of natural substrates result in correspondingly higher inhibitor concentrations required to achieve the same level of enzyme inhibition [4] [5].

The competitive binding mechanism involves the initial reversible association of Z-LEHD-fmk with the caspase-9 active site through non-covalent interactions [1] [7]. During this initial binding phase, the tetrapeptide portion of the inhibitor forms hydrogen bonds, electrostatic interactions, and van der Waals forces with amino acid residues lining the substrate binding groove [4] [5]. The binding affinity during this phase is determined by the complementarity between the inhibitor structure and the enzyme active site topology [7].

Kinetic studies have revealed that Z-LEHD-fmk exhibits time-dependent inhibition characteristics, with an initial rapid binding phase followed by a slower covalent modification step [1] [7]. The apparent binding constant for the initial competitive binding interaction has been estimated to be in the micromolar range, consistent with other peptide-based caspase inhibitors [7] [9]. However, the precise determination of binding kinetics is complicated by the irreversible nature of the subsequent alkylation reaction [7].

The competitive binding interactions are enhanced by structural modifications incorporated into Z-LEHD-fmk design, particularly the O-methylation of glutamic acid and aspartic acid residues [10] [11] [12]. These modifications not only improve cellular permeability but also provide additional favorable interactions within the enzyme binding site, potentially increasing the initial binding affinity [12].

Irreversible Alkylation Mechanism

Following initial competitive binding, Z-LEHD-fmk undergoes irreversible covalent modification of the caspase-9 active site through a nucleophilic substitution mechanism [1] [10] [11]. The fluoromethyl ketone warhead serves as an electrophilic alkylating agent that forms a covalent thioether bond with the catalytic cysteine residue (Cys287) in the caspase-9 active site [1] [6] [13].

The alkylation reaction proceeds through a two-step mechanism beginning with the nucleophilic attack by the sulfur atom of the catalytic cysteine on the carbon atom of the fluoromethyl ketone group [6] [13]. This attack results in the displacement of the fluoride ion and formation of a covalent carbon-sulfur bond between the inhibitor and the enzyme [13]. The reaction is facilitated by the nearby histidine residue (His237) in the catalytic dyad, which increases the nucleophilicity of the cysteine sulfur through hydrogen bonding interactions [4].

The irreversible nature of this alkylation reaction is crucial for the sustained inhibitory activity of Z-LEHD-fmk [1] [11] [14]. Once the covalent bond is formed, the inhibitor remains permanently attached to the enzyme, preventing any possibility of dissociation and restoration of enzymatic activity [1] [14]. This irreversible binding explains why the inhibitory effects of Z-LEHD-fmk persist even after washout of free inhibitor from the cellular environment [15].

The fluoromethyl ketone warhead was specifically chosen for its optimal reactivity profile, providing sufficient electrophilicity to react with the catalytic cysteine while maintaining stability in aqueous environments [13]. The ketone carbonyl group also contributes to binding affinity by forming additional hydrogen bonds with backbone amide groups in the enzyme active site [13]. This dual functionality of the fluoromethyl ketone group, serving both as a recognition element and a reactive warhead, makes it particularly effective for irreversible caspase inhibition [13].

Effects on Apoptotic Signaling Cascades

Disruption of Intrinsic Apoptotic Pathway

Z-LEHD-fmk exerts profound effects on the intrinsic apoptotic pathway by strategically interrupting the signaling cascade at the level of caspase-9 activation [16] [17] [18]. The intrinsic apoptotic pathway, also known as the mitochondrial pathway, represents a critical cellular death mechanism that responds to various stress signals including DNA damage, oxidative stress, and growth factor withdrawal [16] [19]. By inhibiting caspase-9, Z-LEHD-fmk effectively disrupts this pathway downstream of mitochondrial cytochrome c release but upstream of executioner caspase activation [16] [20].

Research has demonstrated that Z-LEHD-fmk treatment results in significant attenuation of apoptosis induced by various intrinsic pathway stimuli [16] [17]. In osteosarcoma cells treated with oleandrin, Z-LEHD-fmk successfully blocked the intrinsic apoptotic pathway while allowing continued activation of the extrinsic pathway, demonstrating the specificity of its effects [16]. Similarly, in cardiomyocytes exposed to hypertrophic stimuli, Z-LEHD-fmk prevented the progression of early mitochondrial signaling events to full apoptotic execution [17].

The disruption of the intrinsic pathway by Z-LEHD-fmk occurs without affecting upstream mitochondrial events [21] [20]. Studies have consistently shown that Z-LEHD-fmk does not prevent cytochrome c release from mitochondria, mitochondrial membrane permeabilization, or the formation of the apoptosome complex [21] [20] [22]. This selective intervention allows researchers to dissect the specific contributions of caspase-9-dependent versus caspase-9-independent mitochondrial functions in cell death processes [21].

The effectiveness of Z-LEHD-fmk in disrupting the intrinsic pathway varies among different cell types and apoptotic stimuli [16] [17]. In some cellular contexts, the inhibitor provides complete protection against intrinsic pathway-mediated apoptosis, while in others, partial protection is observed, suggesting the existence of parallel or alternative death mechanisms [16] [7].

Impact on Apoptosome Formation and Function

The relationship between Z-LEHD-fmk and apoptosome function represents a critical aspect of its mechanism of action [23] [21] [24]. The apoptosome, a heptameric complex consisting of Apaf-1, cytochrome c, and caspase-9, serves as the central platform for caspase-9 activation in the intrinsic apoptotic pathway [23] [24]. Z-LEHD-fmk does not prevent the formation of this macromolecular complex but rather inhibits the catalytic activity of caspase-9 after its recruitment to the apoptosome [23] [24].

Nuclear magnetic resonance studies have provided detailed insights into how Z-LEHD-fmk affects caspase-9 behavior within the apoptosome context [23]. When caspase-9 is bound to Z-LEHD-fmk, the inhibitor promotes dimerization of the caspase-9 protease domain, similar to natural substrate binding, but prevents the subsequent catalytic activity [23]. This finding suggests that Z-LEHD-fmk can be used as a tool to study apoptosome assembly and caspase-9 recruitment without affecting these upstream processes [23].

The impact of Z-LEHD-fmk on apoptosome function extends beyond simple caspase-9 inhibition [21] [19]. Research has revealed that inhibiting caspase-9 activity can shift the cellular response from classical apoptosis toward alternative forms of cell death, including necrosis, depending on cellular energy status and metabolic conditions [19]. This phenomenon highlights the complex relationship between apoptosome function and downstream cellular fate decisions [19].

Importantly, Z-LEHD-fmk allows for the investigation of apoptosome-independent functions of caspase-9 [21]. Studies using this inhibitor have revealed that caspase-9 can be activated through alternative mechanisms that do not require the classical apoptosome, such as direct cleavage by caspase-8 in certain cellular contexts [21] [25]. This discovery has expanded our understanding of the versatility of caspase-9 in different apoptotic scenarios [21].

Prevention of Cytochrome c-Mediated Activation

Z-LEHD-fmk specifically prevents the cytochrome c-mediated activation of caspase-9 without affecting the upstream events that lead to cytochrome c release from mitochondria [26] [20] [22]. This selective inhibition has proven invaluable for dissecting the temporal sequence of events in the intrinsic apoptotic pathway and determining which cellular changes are dependent on caspase-9 activation versus cytochrome c release itself [20] [22].

Studies examining the relationship between cytochrome c and caspase-9 activation have consistently demonstrated that Z-LEHD-fmk does not prevent mitochondrial cytochrome c release [20] [22]. In human monocytic cells treated with etoposide, Z-LEHD-fmk blocked caspase activation and subsequent apoptotic changes while having no effect on the release of cytochrome c from mitochondria [20]. This finding established that cytochrome c release occurs upstream of caspase-9 activation and represents a point of no return in many apoptotic scenarios [20].

The prevention of cytochrome c-mediated caspase-9 activation by Z-LEHD-fmk has revealed important mechanistic insights about apoptosome function [26]. Research has shown that while cytochrome c release is necessary for apoptosome formation, the subsequent activation of caspase-9 within this complex requires additional regulatory mechanisms that can be specifically targeted by Z-LEHD-fmk [26]. This distinction has important implications for understanding how cells can recover from early apoptotic signals if downstream caspase activation is prevented [26].

The ability of Z-LEHD-fmk to uncouple cytochrome c release from caspase-9 activation has also provided insights into alternative functions of released cytochrome c [22]. Studies have suggested that cytochrome c may have additional roles beyond apoptosome formation, including effects on cellular metabolism and redox homeostasis, which can be studied in isolation when caspase-9 activation is prevented by Z-LEHD-fmk [22].

Downstream Effects on Executioner Caspases

The inhibition of caspase-9 by Z-LEHD-fmk results in profound downstream effects on executioner caspases, particularly caspase-3 and caspase-7 [16] [17] [25]. These executioner caspases are responsible for the final proteolytic events that characterize apoptotic cell death, including the cleavage of key structural and regulatory proteins [27] [28]. By preventing caspase-9 activation, Z-LEHD-fmk effectively blocks the entire downstream caspase cascade [28].

Research has consistently demonstrated that Z-LEHD-fmk treatment prevents the activation of caspase-3 in various experimental models [16] [17] [27]. In cardiomyocytes exposed to hypertrophic stimuli, Z-LEHD-fmk prevented both caspase-9 and caspase-3 activation, confirming the hierarchical relationship between these proteases in the intrinsic apoptotic pathway [17]. Similar results have been observed in cancer cell lines, where Z-LEHD-fmk treatment blocked the processing of procaspase-3 to its active form [16].

The downstream effects of Z-LEHD-fmk on executioner caspases extend beyond simple prevention of activation [25]. Studies have revealed that in certain cellular contexts, caspase-9 can actually activate caspase-8, traditionally considered an initiator caspase, through a feedback amplification mechanism [25]. Z-LEHD-fmk effectively blocks this amplification loop, preventing the secondary activation of caspase-8 and its downstream targets [25].

The prevention of executioner caspase activation by Z-LEHD-fmk has important functional consequences for cell survival and death [27] [28]. By blocking caspase-3 and caspase-7 activation, Z-LEHD-fmk prevents the cleavage of critical cellular substrates including poly(ADP-ribose) polymerase, lamin A, and various kinases and transcription factors [27]. This preservation of cellular architecture and regulatory mechanisms can allow cells to recover from apoptotic stimuli if the initial trigger is removed [27].

Cellular Permeability and Distribution Kinetics

Z-LEHD-fmk exhibits excellent cellular permeability characteristics that are essential for its function as an intracellular caspase inhibitor [1] [10] [11]. The compound's ability to cross cellular membranes efficiently is attributed to several key structural features that have been specifically designed to overcome the typical impermeability barriers associated with peptide-based molecules [11] [14] [12].

The most critical modification enhancing cellular permeability is the O-methylation of the glutamic acid and aspartic acid residues within the tetrapeptide sequence [10] [11] [12]. These methyl ester groups effectively mask the negative charges of the carboxylate side chains, significantly reducing the overall polarity of the molecule and facilitating passive diffusion across lipid bilayers [12]. Without these modifications, the charged amino acid residues would severely limit membrane permeability, rendering the inhibitor ineffective in cellular systems [12].

The benzyloxycarbonyl protecting group at the amino terminus also contributes to the lipophilic character of Z-LEHD-fmk, further enhancing its membrane permeability [29] [13]. This protecting group increases the molecular hydrophobicity while maintaining the peptide backbone structure necessary for enzyme recognition [29]. The combination of these structural modifications results in a molecule that can rapidly traverse cellular membranes while retaining high specificity for its target enzyme [14].

Once inside the cell, Z-LEHD-fmk distributes throughout the cytoplasmic compartment where caspase-9 resides [17] [30]. Immunofluorescence studies have shown that caspase-9 activity, and by extension Z-LEHD-fmk inhibition, is dispersed throughout the cell in a pattern reminiscent of mitochondrial distribution [17]. This widespread cytoplasmic distribution ensures that the inhibitor can effectively engage with caspase-9 regardless of its subcellular localization [30].

The distribution kinetics of Z-LEHD-fmk are characterized by rapid cellular uptake followed by sustained intracellular retention due to its irreversible binding mechanism [14] [15]. Studies have shown that effective inhibition can be achieved within minutes of inhibitor addition, indicating efficient membrane permeation and rapid target engagement [2] [14]. The irreversible nature of caspase-9 alkylation ensures that the inhibitory effect persists even after extracellular inhibitor is removed [14] [15].

Temporal Dynamics of Enzyme Inhibition

The temporal dynamics of caspase-9 inhibition by Z-LEHD-fmk follow a biphasic pattern characterized by rapid initial binding followed by progressive irreversible inactivation [1] [7] [25]. Understanding these temporal aspects is crucial for experimental design and interpretation of results in apoptosis research [7] [25].

The initial phase of inhibition occurs within minutes of Z-LEHD-fmk addition and involves the rapid, reversible binding of the inhibitor to the caspase-9 active site [7]. During this phase, the tetrapeptide portion of the molecule forms non-covalent interactions with the enzyme, positioning the fluoromethyl ketone warhead for subsequent alkylation [7]. This initial binding is competitive with natural substrates and can be partially reversed by high concentrations of competing peptides [7].

The second phase involves the irreversible alkylation of the catalytic cysteine residue, which occurs over a period of minutes to hours depending on inhibitor concentration and reaction conditions [1] [7]. This covalent modification is time-dependent and follows first-order kinetics with respect to the enzyme-inhibitor complex [7]. Once alkylation occurs, the inhibitory effect becomes permanent and cannot be reversed by substrate competition or inhibitor dilution [1] [7].

Experimental studies have demonstrated that pretreatment with Z-LEHD-fmk for 30-60 minutes before apoptotic stimulus application provides optimal protection against caspase-9-mediated cell death [31] [32] [14]. This pretreatment period allows sufficient time for inhibitor uptake, distribution, and covalent binding to achieve maximal enzyme inactivation [14]. Shorter pretreatment periods may result in incomplete inhibition, while longer periods do not significantly improve efficacy due to the irreversible nature of the binding [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Sequence

Dates

Apoptosis Inducing Factor Is Involved in Stretch-Induced Apoptosis of Myoblast via a Caspase-9 Independent Pathway

Fang Wang, Zhu-Liang Wei, Xian-Rui Sun, Qiang Zhang, Cai-Xia Zhang, Wen-Xin Jiang, Xiao Yan, Jia-Ning Liu, Xiao YuanPMID: 27735993 DOI: 10.1002/jcb.25759

Abstract

The apoptosis of myoblast in response to excessive cyclic stretch is crucial in adaptive construction of skeletal muscles in orthopedic functional therapy. Mitochondria signaling pathway is the central links in the execution of the intrinsic apoptotic cascade, but its molecular mechanism in stretch-induced apoptosis in myoblasts remains incompletely understood. The aim of this study was to investigate the mechanobiological roles of caspase-9 and Apoptosis Inducing Factor (AIF), two important components in mitochondrial pathway, in stretch-induced apoptosis of myoblast. Hoechst 33258 was used to observe apoptotic cells morphologically and flow cytometry to analyze apoptosis rate of myoblasts. Protein and mRNA of caspase-9 and AIF were detected by Western blotting and RT-PCR. Furthermore, caspase-9 specific inhibitor z-LEHD-fmk was applied to clear the mechanism of caspase-9 pathway in stretch-induced apoptosis. We found that apoptotic rate induced by cyclic stretch increased in a time-dependent manner, and the same tendency of mRNA and protein of caspase-9 and AIF. Caspase-9 inhibition reduced stretch-induced apoptosis, but had no effect on expression of AIF. We concluded that caspase-9 and AIF played an important role in stretch-induced apoptosis in myoblast, and AIF was involved in the process in a caspase-9 independent way. J. Cell. Biochem. 118: 829-838, 2017. © 2016 Wiley Periodicals, Inc.The application of apoptotic inhibitor in apoptotic pathways of MII stage porcine oocytes after vitrification

Y Niu, J Dai, C Wu, Y Chen, S Zhang, D ZhangPMID: 27641614 DOI: 10.1111/rda.12772

Abstract

Apoptosis is one of the main drivers of the decline in developmental potential of porcine oocytes after vitrification. However, which apoptotic pathways are engaged after vitrification remains poorly understood. To distinguish among the possible apoptotic pathways induced by vitrification of MII stage porcine oocytes, this study detected activity and expression levels of several key proteins and genes in both the death receptor and mitochondrial pathways using in situ fluorescence staining and real-time PCR (RT-PCR) following the addition of specific inhibitors of either the death receptor or the mitochondrial apoptotic pathway (Z-IETD-FMK or Z-LEHD-FMK, respectively) into the incubation solution. Survival and parthenogenetic developmental ability were also examined. The results showed the following: (i) compared with the vitrified group, the activities of pan-caspase, caspase 3, caspase 8 and caspase 9 as well as the early apoptotic rate were significantly lower in the Z-IETD-FMK and Z-LEHD-FMK groups (p < .05); (ii) After vitrification, mitochondrial ΔΨm decreased from 1.33 for fresh oocytes to 0.90 for vitrified oocytes, while the addition of Z-IETD-FMK or Z-LEHD-FMK following vitrification increased mitochondrial ΔΨm to 1.09 and 1.05, respectively (p < .05); (iii) Relative expression levels of apoptotic-related genes from both the death receptor pathway (caspase 8 and TNF-α) and the mitochondrial pathway (caspase 9, Bcl-2 and CuZnSOD) changed substantially after the addition of Z-IETD-FMK or Z-LEHD-FMK into the incubation solution; (iv) Survival, cleavage and blastocyst rates were higher in the Z-IETH-FMK or Z-LEHD-FMK groups than in the vitrified group (p < .05). In summary, both the death receptor and the mitochondrial apoptotic pathways participate in the apoptosis of MII stage porcine oocytes after vitrification.Regulation of Intrinsic and Extrinsic Apoptotic Pathways in Osteosarcoma Cells Following Oleandrin Treatment

Yunlong Ma, Bin Zhu, Lei Yong, Chunyu Song, Xiao Liu, Huilei Yu, Peng Wang, Zhongjun Liu, Xiaoguang LiuPMID: 27886059 DOI: 10.3390/ijms17111950

Abstract

Our previous study has reported the anti-tumor effect of oleandrin on osteosarcoma (OS) cells. In the current study, we mainly explored its potential regulation on intrinsic and extrinsic apoptotic pathway in OS cells. Cells apoptosis, reactive oxygen species (ROS) and mitochondrial membrane potential (MMP) were detected using fluorescence staining and flow cytometry. Caspase-3 activity was detected using a commercial kit. The levels of cytoplasmic cytochrome c, mitochondrial cytochrome c, bcl-2, bax, caspase-9, Fas, FasL, caspase-8 and caspase-3 were detected by Western blotting. z-VAD-fmk was applied to block both intrinsic and extrinsic apoptosis pathways, and cells apoptosis was also tested. Furthermore, we used z-LEHD-fmk and Fas blocking antibody to inhibit intrinsic and extrinsic pathways, separately, and the selectivity of oleandrin on these pathways was explored. Results showed that oleandrin induced the apoptosis of OS cells, which was accompanied by an increase in ROS and a decrease in MMP. Furthermore, cytochrome c level was reduced in mitochondria but elevated in the cytoplasm. Caspase-3 activity was enhanced by oleandrin in a concentration- and time-dependent manner. Oleandrin also down-regulated the expression of bcl-2, but up-regulated bax, caspase-9, Fas, FasL, caspase-8 and caspase-3. In addition, the suppression of both apoptotic pathways by z-VAD-fmk greatly reverted the oleandrin-induced apoptosis. Moreover, the suppression of one pathway by a corresponding inhibitor did not affect the regulation of oleandrin on another pathway. Taken together, we concluded that oleandrin induced apoptosis of OS cells via activating both intrinsic and extrinsic apoptotic pathways.Exploration of Bcl-2 family and caspases-dependent apoptotic signaling pathway in Zearalenone-treated mouse endometrial stromal cells

Jin Hu, Minglong Xu, Yujian Dai, Xiaolin Ding, Cheng Xiao, Hongjun Ji, Yinxue XuPMID: 27286704 DOI: 10.1016/j.bbrc.2016.05.161

Abstract

Zearalenone (ZEA) is a nonsteroidal estrogenic mycotoxin found in several food commodities worldwide. Although the toxicity of ZEA have been widely studied in a number of cell types, the mechanistic role of ZEA on apoptosis of endometrial stromal cells (ESCs) remains poorly understood. The objective of this study was to determine the effects of ZEA on apoptosis of mouse ESCs and explore the signaling pathway underlying the cytotoxicity of ZEA. The results showed that ZEA treatment caused obvious apoptosis in ESCs as determined by the flow cytometry and terminal deoxynucleotidyl transferase-mediated deoxyuridine triphosphate nick end labeling (TUNEL) assay. Immunoblotting and real-time quantitative polymerase chain reaction (RT-qPCR) revealed that ZEA treatment increased the ratio of Bax/Bcl-2. The enzymatic activity assays revealed that caspases-3 and caspase-9 were activated by ZEA treatment in a dose-dependent manner. In addition, flow cytometry show that the apoptotic percentages of cells pretreated with Z-VAD-FMK and Z-LEHD-FMK were markedly reduced compared to the ZEA-treated cells. Overall, the results suggested that ZEA induced obvious apoptosis in ESCs via a Bcl-2 family and caspases-dependent signaling pathway.The soluble VEGF receptor sFlt-1 contributes to endothelial dysfunction in IgA nephropathy

Yaling Zhai, Youxia Liu, Yuanyuan Qi, Xiaoqing Long, Jingge Gao, Xingchen Yao, Yazhuo Chen, Xinnian Wang, Shan Lu, Zhanzheng ZhaoPMID: 32790760 DOI: 10.1371/journal.pone.0234492

Abstract

Endothelial injury is a common manifestation in IgA nephropathy (IgAN). After the previous identification of the upregulated soluble fms-like tyrosine kinase-1 (sFlt-1) correlated with endothelial injury in IgAN, in the present study, we further explored the role of sFlt-1 in endothelial injury in IgAN. We enrolled 72 patients with IgAN and detected the sFlt-1 levels. The polymeric IgA1 (pIgA1) complexes were isolated from the pooled plasma samples of another 10 patients with IgAN. Apoptosis proteins were detected in cultured human umbilical vein endothelial cells (HUVECs) with the stimulation of recombinant sFlt-1 or the caspase-9 inhibitor Z-LEHD-FMK. We identified there were positive correlations between sFlt-1 and IgA-IgG complex as well as vWF levels in patients with IgAN. The sFlt-1 levels in HUVECs were significantly upregulated by pIgA1 complex derived from IgAN patients in a concentration-dependent manner. The proliferation ability of HUVECs was damaged when stimulated with sFlt-1 protein in a time- and dose- dependent manner. And the apoptosis rate was up-regulated significantly as the stimulation concentrations of sFlt-1 increased. We found sFlt-1 challenge could significantly increase the expression of vWF. In addition, sFlt-1 increased the levels of caspase-9, caspase-3, Bax and mitochondrial membrane potential; facilitated the release of cytochrome C from mitochondria to cytoplasma. In contrast, Z-LEHD-FMK attenuated high sFlt-1-induced HUVECs apoptosis. In conclusion, our study demonstrated that sFlt-1 expression was up-regulated by the challenge of pIgA1 complex derived from patients with IgAN. Furthermore, increased sFlt-1 facilitated human umbilical vein endothelial cells apoptosis via the mitochondrial-dependent pathway.Piperine functions as a tumor suppressor for human ovarian tumor growth via activation of JNK/p38 MAPK-mediated intrinsic apoptotic pathway

Lihui Si, Ruiqi Yang, Ruixin Lin, Shuli YangPMID: 29717031 DOI: 10.1042/BSR20180503

Abstract

Piperine, a kind of natural alkaloid found in the fruit of black (Linn) and long (

Linn), has shown antitumor activities toward various cancer cell lines. However, the antitumor effects of Piperine on ovarian cancer and the underlying mechanism are not fully elucidated. Our result showed that Piperine reduced the cell viability of A2780 cells in a concentration and time-dependent manner, but has not any effect on normal ovarian cells. Flow cytometric analysis revealed that Piperine suppressed cells proliferation via induction of apoptosis, which was followed by release of mitochondrial cytochrome

to cytosol, activation of caspase-3 and -9, as well as cleaved PARP. Moreover, Western blot results confirmed that Piperine (8, 16, and 20 μM) decreased phosphorylation of JNK and p38 MAPK in A2780 cells. In addition, caspase-3 inhibitor (Z-DEVD-FMK), caspase-9 inhibitor (Z-LEDH-FMK), JNK-inhibitor (SP600125), or p38 MAPK inhibitor (SB203580) could abate the apoptosis induced by Piperine (20 μM) treatment, while caspase-8 inhibitor (Z-IETD- FMK) exhibited no inhibitory effect on the induction of apoptosis in A2780 cells. These results provide the first evidence for the anticancer potential of Piperine in ovarian cancer cells, partially via JNK/p38 MAPK-mediated intrinsic apoptotic pathway.

[p14ARF enhances cisplatin-induced apoptosis in human osteosarcoma cells in p53-independent pathway]

Xiufang Huang, Xiangwei Yuan, Zhongxian Chen, Shenggen LiangPMID: 26815194 DOI:

Abstract

To study effect of tumor suppressor p14ARF on cisplatin-induced apoptosis in human osteosarcoma cells with its molecular mechanisms to provide evidences for increasing chemosensitivity of osteosarcoma.pcDNA3.1-p14ARF plasmid was stable transfected into MG63 cells lack of p14ARF expression. Expression of p14ARF on mRNA and protein level was evaluated with RT-PCR and Western blot. MG63, MG63-vec and MG63-ARF cells were treated with cisplatin. Cell growth inhibition and IC50 were determined through MTT assay. Apoptosis was detected using fluorescence-activated cell sorting and Hoechst33258 staining. The expression of p53, Bax, p21, Mdm2, Fas, Caspase-3, caspase-9 and PARP was detected with Western blot. RNAi was used to silence p53. Cells were pre-treated with Caspase-9 specific inhibitor Z-LEHD-FMK to determine whether the effect was Caspase-9-dependent.

There was no expression of p14ARF in MG63 and MG63-vec cells but obvious expression in MG63-ARF cells on mRNA and protein level. Cell viability was 84.2%±4.3%, 80.8%±4.3% and 58.9%±5.4% in MG63, MG63-vec, and MG63-ARF cells after treatment of cisplatin for 72 h. IC50 was (11.1±0.6), (10.7±0.9) and (7.2±0.7) µmol/L. The apoptotic rate was 13.6%, 18.5% and 35.9% in groups, There were more obvious apoptotic more changes in MG63-ARF cells than MG63 and MG63-vec cells, and activation of Caspase-3, 9 and PARP on higher level in U2OS-ARF cells after stimulation with cisplatin for 72 h. The expression of p53, Bax, p21, Mdm2 and Fas, in MG63-vec and MG63-ARF cells did not changed (P>0.05). The expression of p53 was effectively and continuously suppressed by p53-siRNA in U2OS-vec and U2OS-ARF cells. The p53 silencing did not alter the cytotoxicity mediated by cisplatin treatment for 72 h (P>0.05). Cell viability was 96.8%±3.6%, 54.1%±5.7% and 89.5%±5.1% in Z-LEHD-FMK, cisplatin and Z-LEHD-FMK+cisplatin groups.

p14ARF enhances cisplatin-induced apoptosis in human osteosarcoma MG63 cells in p53-independent caspase-9-dependent pathway, in which the intrinsic mitochondrial apoptotic pathway is involved.

Caspase-9 inhibitor Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response

N Mullani, M K Singh, A Sharma, K Rameshbabu, R S Manik, P Palta, S K Singla, M S ChauhanPMID: 26850530 DOI: 10.1016/j.rvsc.2015.11.008

Abstract

The present investigation was done to study the effect of caspase-9 inhibitor Z-LEHD-FMK, on in vitro produced buffalo embryos. Z-LEHD-FMK is a cell-permeable, competitive and irreversible inhibitor of enzyme caspase-9, which helps in cell survival. Buffalo ovaries were collected from slaughterhouse and the oocytes were subjected to in vitro maturation (IVM), in vitro fertilization (IVF) and in vitro culture (IVC). The culture medium was supplemented with Z-LEHD-FMK at different concentrations i.e. 0 μM (control), 10 μM, 20 μM, 30 μM and 50 μM during IVM and IVC respectively. After day-2 post-insemination, the cleavage rate was significantly higher (74.20 ± 5.87% at P<0.05) in the group treated with 20 μM of Z-LEHD-FMK than at any other concentration. Same trend was observed in the blastocyst production rate which was higher at 20 μM (27.42 ± 2.94% at P<0.05). The blastocysts obtained at day-8 of the culture at different concentrations were subjected to TUNEL assay, to determine the level of apoptosis during the culture medium supplied with 20 μM Z-LEHD-FMK which showed apoptotic index significantly lower (1.88 ± 0.87 at P<0.05). There was a non-significant increase in total cell number in all Z-LEHD-FMK treated blastocysts. The quantitative gene expression of CHOP and HSP10 genes showed significant increase (P<0.05) in the group treated with 50 μM Z-LEHD-FMK, while, HSP40 showed significant increase (P<0.05) at 30 μM and 50 μM Z-LEHD-FMK concentrations. From the afore mentioned results we conclude that, Z-LEHD-FMK at 20 μM increased the cleavage and blastocyst rate of buffalo pre-implantation embryos also affecting the rate of apoptosis and cellular stress at various concentrations.Modulatory effect of curcumin on ketamine-induced toxicity in rat thymocytes: Involvement of reactive oxygen species (ROS) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway

Svetlana Pavlovic, Zorica Jovic, Radmila Karan, Dane Krtinic, Gorana Rankovic, Mladjan Golubovic, Jelena Lilic, Voja PavlovicPMID: 29579407 DOI: 10.17305/bjbms.2018.2607

Abstract

Ketamine is a widely used anesthetic in pediatric clinical practice. Previous studies have demonstrated that ketamine induces neurotoxicity and has a modulatory effect on the cells of the immune system. Here, we evaluated the potential protective effect and underlying mechanisms of natural phenolic compound curcumin against ketamine-induced toxicity in rat thymocytes. Rat thymocytes were exposed to 100 µM ketamine alone or combined with increasing concentrations of curcumin (0.3, 1, and 3 μM) for 24 hours. Cell viability was analyzed with CCK-8 assay kit. Apoptosis was analyzed using flow cytometry and propidium iodide as well as Z-VAD-FMK and Z-LEHD-FMK inhibitors. Reactive oxygen species (ROS) production and mitochondrial membrane potential [MMP] were measured by flow cytometry. Colorimetric assay with DEVD-pNA substrate was used for assessing caspase-3 activity. Involvement of phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway was tested with Wortmannin inhibitor. Ketamine induced toxicity in cells, increased the number of hypodiploid cells, caspase-3 activity and ROS production, and inhibited the MMP. Co-incubation of higher concentrations of curcumin (1 and 3 μM) with ketamine markedly decreased cytotoxicity, apoptosis rate, caspase-3 activity, and ROS production in rat thymocytes, and increased the MMP. Application of Z-VAD-FMK (a pan caspase inhibitor) or Z-LEHD-FMK (caspase-9 inhibitor) with ketamine effectively attenuated the ketamine-induced apoptosis in rat thymocytes. Administration of Wortmannin (a PI3K inhibitor) with curcumin and ketamine significantly decreased the protective effect of curcumin on rat thymocytes. Our results indicate that ketamine-induced toxicity in rat thymocytes mainly occurs through the mitochondria-mediated apoptotic pathway and that the PI3K/Akt signaling pathway is involved in the anti-apoptotic effect of curcumin.Inhibition of caspase-9 aggravates acute liver injury through suppression of cytoprotective autophagy

Rui Guo, Bin Lin, Jing Fei Pan, Emily C Liong, Ai Min Xu, Moussa Youdim, Man Lung Fung, Kwok Fai So, George L TipoePMID: 27580936 DOI: 10.1038/srep32447